molecular formula C17H20N2O5 B5137592 methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate CAS No. 27462-45-9

methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate

Cat. No.: B5137592
CAS No.: 27462-45-9
M. Wt: 332.4 g/mol
InChI Key: SZIPLDVGDUNKQW-UHFFFAOYSA-N
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Description

Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate is a synthetic organic compound characterized by the presence of a phthalimide group attached to an acetylated leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the phthalimide intermediate. This intermediate is then reacted with leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often include solvents like dichloromethane or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phthalimide nitrogen or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The leucine moiety may facilitate cellular uptake or binding to specific receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate is unique due to the presence of the leucine moiety, which can impart specific biological activity and enhance its potential as a therapeutic agent. The combination of the phthalimide and leucine groups provides a distinct chemical structure that can interact with a variety of molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-10(2)8-13(17(23)24-3)18-14(20)9-19-15(21)11-6-4-5-7-12(11)16(19)22/h4-7,10,13H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIPLDVGDUNKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27462-45-9
Record name NSC139000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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